molecular formula C10H6BrCl B1593719 1-Bromo-5-chloronaphthalene CAS No. 77332-65-1

1-Bromo-5-chloronaphthalene

Cat. No.: B1593719
CAS No.: 77332-65-1
M. Wt: 241.51 g/mol
InChI Key: BAVFSLRKLODSBJ-UHFFFAOYSA-N
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Description

1-Bromo-5-chloronaphthalene is an organic compound with the molecular formula C10H6BrCl. It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by a chlorine atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloronaphthalene can be synthesized through a halogenation reaction of naphthalene. The process involves the selective bromination and chlorination of naphthalene under controlled conditions. Typically, naphthalene is treated with bromine and chlorine in the presence of a catalyst to achieve the desired substitution pattern.

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where naphthalene is subjected to bromination and chlorination. The reaction conditions, such as temperature, pressure, and the concentration of halogenating agents, are carefully controlled to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-chloronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as cyanide, to form nitriles.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction Reactions: Reduction of the compound can lead to the formation of naphthalenes with different substitution patterns.

Common Reagents and Conditions:

    Substitution: Reagents like sodium cyanide or potassium cyanide in the presence of a suitable solvent.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Scientific Research Applications

1-Bromo-5-chloronaphthalene is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloronaphthalene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved include the formation of intermediates that facilitate the substitution or addition reactions. The exact molecular targets and pathways depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-5-chloronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where both bromine and chlorine functionalities are required.

Properties

IUPAC Name

1-bromo-5-chloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVFSLRKLODSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305672
Record name 1-bromo-5-chloronaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77332-65-1
Record name 77332-65-1
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Record name 1-bromo-5-chloronaphthalene
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Record name 1-Bromo-5-chloro-naphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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